molecular formula C7H8O2 B1619275 (3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one CAS No. 77189-14-1

(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one

Cat. No.: B1619275
CAS No.: 77189-14-1
M. Wt: 124.14 g/mol
InChI Key: XYRFGFRTVXZAIU-WDSKDSINSA-N
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Description

(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one is a bicyclic organic compound with a unique structure that includes a furan ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of a suitable diol or hydroxy ketone precursor can yield the desired compound. The reaction conditions typically involve the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile or electrophile involved .

Scientific Research Applications

(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing metabolic processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one include other bicyclic furan derivatives and cyclopentane-fused compounds. Examples include:

  • (3aR,6aS)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
  • Hexahydro-furo[2,3-b]furan-3-ol

Uniqueness

What sets this compound apart is its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7-6-3-1-2-5(6)4-9-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRFGFRTVXZAIU-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]2[C@H]1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998444
Record name 3,3a,6,6a-Tetrahydro-1H-cyclopenta[c]furan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77189-14-1
Record name NSC362077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3a,6,6a-Tetrahydro-1H-cyclopenta[c]furan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Reactant of Route 2
(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Reactant of Route 3
(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Reactant of Route 4
(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Reactant of Route 5
(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Reactant of Route 6
(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one

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